molecular formula C19H25NO4 B5145687 2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone

2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone

Cat. No. B5145687
M. Wt: 331.4 g/mol
InChI Key: ZWIFWWZXULZSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone, also known as ketamine, is a dissociative anesthetic that has been used in medical settings for decades. Ketamine has been shown to have a wide range of effects on the body, including analgesia, sedation, and anesthesia. In recent years, ketamine has gained attention for its potential use in the treatment of depression and other psychiatric disorders.

Mechanism of Action

Ketamine acts on the N-methyl-D-aspartate (NMDA) receptor in the brain, which is involved in the regulation of mood, cognition, and pain perception. Ketamine blocks the NMDA receptor, leading to increased levels of the neurotransmitter glutamate. This increase in glutamate levels is thought to be responsible for the rapid antidepressant effects of 2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone.
Biochemical and Physiological Effects:
Ketamine has a wide range of effects on the body, including analgesia, sedation, and anesthesia. Ketamine also has cardiovascular effects, including an increase in heart rate and blood pressure. Ketamine can cause respiratory depression at high doses.

Advantages and Limitations for Lab Experiments

Ketamine is a useful tool for researchers studying the NMDA receptor and its role in mood regulation and pain perception. Ketamine can also be used as an anesthetic in animal studies. However, there are limitations to the use of 2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone in research, including its potential for abuse and the fact that it can cause respiratory depression at high doses.

Future Directions

There are many potential future directions for research on 2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone. One area of interest is the development of new drugs that target the NMDA receptor and have fewer side effects than this compound. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its antidepressant effects. Finally, there is a need for further research on the long-term effects of this compound use, particularly in the context of its potential use as a treatment for depression and other psychiatric disorders.

Synthesis Methods

Ketamine can be synthesized through a multistep process that involves the reaction of cyclohexanone with nitroethane, followed by reduction to form 2-amino-2-(2-chlorophenyl)propane-1,3-diol. This compound is then reacted with N,N-dimethylformamide and acetyl chloride to form 2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone.

Scientific Research Applications

Ketamine has been extensively studied for its potential use in the treatment of depression and other psychiatric disorders. Research has shown that 2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexanone can rapidly reduce symptoms of depression in patients who have not responded to other treatments. Ketamine has also been studied for its potential use in the treatment of chronic pain and post-traumatic stress disorder (PTSD).

properties

IUPAC Name

2,4-diacetyl-3-[4-(dimethylamino)phenyl]-5-hydroxy-5-methylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-11(21)16-15(23)10-19(3,24)18(12(2)22)17(16)13-6-8-14(9-7-13)20(4)5/h6-9,16-18,24H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIFWWZXULZSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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